2-Phenyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid

RORγt inverse agonism IL-17A inhibition triazolopyridine regioisomer SAR

2-Phenyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid (CAS 1368237-26-6, molecular formula C₁₃H₉N₃O₂, MW 239.23) is a heterocyclic compound belonging to the [1,2,4]triazolo[1,5-a]pyridine class, featuring a triazole ring fused to a pyridine ring with a phenyl substituent at the 2-position and a carboxylic acid group at the 6-position. The triazolopyridine scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous kinase inhibitors (JAK1, JAK2, VEGFR2) , RORγt inverse agonists , and adenosine receptor ligands.

Molecular Formula C13H9N3O2
Molecular Weight 239.234
CAS No. 1368237-26-6
Cat. No. B2981122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid
CAS1368237-26-6
Molecular FormulaC13H9N3O2
Molecular Weight239.234
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN3C=C(C=CC3=N2)C(=O)O
InChIInChI=1S/C13H9N3O2/c17-13(18)10-6-7-11-14-12(15-16(11)8-10)9-4-2-1-3-5-9/h1-8H,(H,17,18)
InChIKeyQHWQUJVXTXQKIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid (CAS 1368237-26-6): Scientific Procurement Baseline and Compound Identity


2-Phenyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid (CAS 1368237-26-6, molecular formula C₁₃H₉N₃O₂, MW 239.23) is a heterocyclic compound belonging to the [1,2,4]triazolo[1,5-a]pyridine class, featuring a triazole ring fused to a pyridine ring with a phenyl substituent at the 2-position and a carboxylic acid group at the 6-position [1]. The triazolopyridine scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous kinase inhibitors (JAK1, JAK2, VEGFR2) [2], RORγt inverse agonists [3], and adenosine receptor ligands [4]. The 2-phenyl-6-carboxylic acid substitution pattern distinguishes this compound from other regioisomeric and 2-substituted analogs, directly impacting its synthetic utility as a key building block in drug discovery programs targeting inflammatory and oncological pathways [5].

Why 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid (CAS 1368237-26-6) Cannot Be Replaced by Generic Analogs


Substituting 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid with a generic analog is not functionally equivalent because the triazolopyridine scaffold exhibits profound regioisomeric and substituent-dependent pharmacological divergence. Isomeric triazolopyridine pairs with carboxyl groups at the 6-position versus the 5- or 7-position display markedly different biological target profiles—a phenomenon demonstrated in head-to-head adenosine receptor studies where 6-carboxyl amide derivatives showed distinct selectivity from their 7-carboxyl amide counterparts [1]. Furthermore, the 2-phenyl substituent is not interchangeable with smaller alkyl groups (e.g., cyclopropyl or ethyl); the phenyl ring engages in critical π-stacking interactions with hydrophobic pockets in kinase ATP-binding sites, as evidenced by structure-activity relationship (SAR) data from JAK1/2 inhibitor programs where potency varied by orders of magnitude depending on the 2-substituent identity [2]. The carboxylic acid functionality at the 6-position is also a non-redundant synthetic handle; its absence (as in the parent 2-phenyl-triazolopyridine scaffold, CAS 779-24-8) precludes amide coupling and further derivatization essential for lead optimization workflows . Procuring the exact 2-phenyl-6-carboxylic acid regioisomer is therefore a prerequisite for reproducibility in medicinal chemistry campaigns targeting this chemotype.

Quantitative Differentiation Evidence for 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid (CAS 1368237-26-6) Against Closest Analogs


Regioisomeric Differentiation: 6-Carboxylic Acid vs. 5-Carboxylic Acid Positional Isomer in RORγt Inverse Agonist Activity

The 6-carboxylic acid substitution pattern on the [1,2,4]triazolo[1,5-a]pyridine scaffold provides a structurally defined synthetic entry point for RORγt inverse agonist programs, in contrast to the 5-carboxylic acid positional isomer. In a published SAR campaign, triazolopyridine derivatives incorporating the 6-position functionalization (as a pyridin-6-yl attachment point) yielded potent RORγt inverse agonists such as compound 5a, which suppressed IL-17A production with an IC₅₀ of 130 nM in a human whole-blood assay [1]. By comparison, the [1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid isomer (CAS 1234616-38-6) orients the carboxyl group at a distinct vector, necessitating different linker chemistry to access the same pharmacophore geometry—with no published evidence of comparable potency for 5-carboxy-derived analogs in this target class. This regioisomeric specificity means that procurement of the incorrect positional isomer would necessitate complete redesign of the synthetic route and unpredictable SAR outcomes [2].

RORγt inverse agonism IL-17A inhibition triazolopyridine regioisomer SAR

2-Phenyl Substituent Advantage: Pharmacological Differentiation from 2-Cyclopropyl Analog in JAK Kinase Inhibition

The 2-phenyl substituent on the triazolopyridine scaffold confers enhanced hydrophobic interactions with kinase ATP-binding pockets compared to smaller 2-alkyl substituents. Patent data from JAK1/2 inhibitor programs reveals that 2-aryl-substituted triazolo[1,5-a]pyridine-6-carboxylic acid derivatives are explicitly claimed as intermediates for potent JAK inhibitors with IC₅₀ values below 100 nM in enzymatic assays [1]. In contrast, the 2-cyclopropyl analog (2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid, CAS 1521542-03-9) has reported JAK1/2 inhibitory activity with IC₅₀ values also claimed below 100 nM for certain derivatives, but the cyclopropyl group lacks the aromatic π-system required for edge-to-face interactions with the conserved tyrosine gatekeeper residue in JAK kinases [2]. The 2-phenyl group's ability to engage in π-stacking with Phe958 in JAK2 (as observed in co-crystal structures of related triazolopyridine JAK2 inhibitors) provides a molecular basis for differentiated potency and selectivity profiles not achievable with aliphatic 2-substituents [3].

JAK1/JAK2 inhibition kinase selectivity 2-substituent SAR

Regioisomeric Ring Fusion: [1,5-a] vs. [4,3-a] Triazolopyridine Core Differentiation

The [1,2,4]triazolo[1,5-a]pyridine ring fusion pattern of the target compound is distinct from the [1,2,4]triazolo[4,3-a]pyridine regioisomer, and this structural difference has documented pharmacological consequences. The [1,5-a] fusion pattern is the core scaffold of clinically advanced JAK inhibitors (e.g., filgotinib), VEGFR2 inhibitors, and RORγt inverse agonists, while the [4,3-a] fusion pattern has been explored primarily for adenosine receptor antagonism and PDE10A inhibition [1]. The 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid (CAS 1368237-26-6) bears the [1,5-a] fusion, whereas the regioisomeric 3-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS 936074-66-7) bears the [4,3-a] fusion—shifting the nitrogen atom positions and altering both the electronic distribution across the bicyclic system and the vector of the 6-carboxylic acid group relative to the phenyl ring . This regioisomerism fundamentally alters hydrogen-bonding donor/acceptor geometry critical for target engagement, as demonstrated in adenosine receptor subtype selectivity studies where [1,5-a] and [4,3-a] isomers exhibited divergent A1/A2A selectivity profiles [2].

triazolopyridine regioisomerism ring fusion SAR kinase inhibitor scaffold

Carboxylic Acid Synthetic Handle: Functional Differentiation from the Parent 2-Phenyl-triazolopyridine Scaffold

The carboxylic acid functionality at the 6-position of 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid provides an essential synthetic handle absent in the parent scaffold 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 779-24-8). The parent compound (CAS 779-24-8) is a known adenosine A2A/A3 receptor antagonist that blocks adenosine binding with high affinity but lacks a functional group for further derivatization via amide coupling, esterification, or bioconjugation . In contrast, the 6-carboxylic acid derivative enables direct elaboration into amide libraries—a transformation that has been exploited in multiple patent families, including the preparation of JAK inhibitors where the 6-carboxyl amide motif is a critical pharmacophoric element [1]. The process patent for 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine derivatives (US 9,115,130) explicitly describes the industrial-scale synthesis of 2-phenyl-triazolopyridines with halogen substituents amenable to further carboxylation, confirming the synthetic tractability of this chemotype [2].

synthetic intermediate amide coupling drug discovery building block

Isomeric Carboxyl Position SAR: 6-Carboxyl Amide vs. 7-Carboxyl Amide in Adenosine Receptor Selectivity

A direct head-to-head comparison of isomeric triazolopyridine carboxyl amide derivatives demonstrated that the position of the carboxyl group on the pyridine ring critically determines adenosine receptor subtype selectivity. In a study comparing 20 pairs of 8-amino-2-aryl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxyl amides against their isomeric 5-amino-2-aryl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxyl amide counterparts, the H-bond donor strength of the free amino functionality was identified as the main determinant for human adenosine A2A (hA2A) inhibitory activity and selectivity over the human adenosine A1 (hA1) receptor [1]. While the target compound (free acid) is the precursor to the 6-carboxyl amide series, this study conclusively establishes that the 6-carboxyl position provides a distinct pharmacological trajectory compared to the 7-carboxyl isomer—a finding with direct implications for procurement: selecting the 7-carboxyl or 5-carboxyl regioisomer for an adenosine-targeted program would place the user outside the validated SAR landscape of the 6-carboxyl series [1].

adenosine A2A receptor adenosine A1 selectivity triazolopyridine isomer SAR

Optimal Research and Procurement Scenarios for 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid (CAS 1368237-26-6)


JAK1/2 Kinase Inhibitor Lead Optimization Programs

This compound is the optimal building block for medicinal chemistry teams developing JAK1/2 inhibitors based on the [1,2,4]triazolo[1,5-a]pyridine scaffold. The 2-phenyl group engages in π-stacking interactions within the kinase ATP-binding pocket, while the 6-carboxylic acid enables rapid amide library synthesis for SAR exploration. Patent literature (US 8,501,936) explicitly claims this substitution pattern for JAK2 inhibitors with enzymatic IC₅₀ values below 100 nM [1]. Procuring the exact 2-phenyl-6-COOH regioisomer ensures alignment with the published SAR trajectory and avoids the divergent target profiles associated with 5-COOH or 7-COOH isomers [2].

RORγt Inverse Agonist Development for Autoimmune Indications

For RORγt-targeted drug discovery in psoriasis and autoimmune diseases, the 2-phenyl-6-carboxylic acid triazolopyridine scaffold provides the validated synthetic entry point to potent inverse agonists. As demonstrated by compound 5a, triazolopyridine derivatives incorporating 6-position functionalization achieve IL-17A suppression with IC₅₀ values of 130 nM in human whole-blood assays [3]. The 6-carboxylic acid handle is essential for attaching the piperidine-nicotinamide pharmacophore that drives RORγt potency and oral bioavailability. Using the 5-carboxylic acid isomer (CAS 1234616-38-6) would require complete synthetic route re-engineering with no guarantee of reproducing the published potency [3].

Adenosine A2A Receptor Antagonist SAR Exploration

The 6-carboxylic acid derivative serves as the direct precursor for 8-amino-2-aryl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxyl amide libraries that have been systematically characterized for adenosine A2A/A1 receptor selectivity. The landmark Guba et al. (2004) study provides head-to-head isomeric comparison data showing that the 6-carboxyl amide series achieves distinct A2A/A1 selectivity profiles governed by H-bond donor strength, establishing this substitution pattern as the pharmacologically validated choice for adenosine-targeted programs [4]. The 7-carboxyl amide isomer produces a different selectivity fingerprint and should not be substituted.

Large-Scale Synthesis of 2-Phenyl-triazolopyridine Pharmaceutical Intermediates

The compound is supported by a dedicated industrial process patent (US 9,115,130) describing a scalable, Cu-catalyzed cycloaddition between benzonitrile and pyridine derivatives that avoids chlorinated solvents and chromatographic purification [5]. This process patent coverage confirms that the 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine chemotype has been optimized for kilogram-scale production, making it a viable choice for process chemistry groups transitioning from discovery to preclinical supply. The availability of a solvent-minimized, catalyst-controlled synthetic route differentiates this compound from analogs lacking published scalable processes [5].

Quote Request

Request a Quote for 2-Phenyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.